molecular formula C₁₂H₁₄ClN B1145344 N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline CAS No. 1175018-74-2

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline

Cat. No.: B1145344
CAS No.: 1175018-74-2
M. Wt: 207.7
InChI Key:
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Description

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₄ClN and its molecular weight is 207.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Efficient Asymmetric Synthesis : An efficient asymmetric synthesis pathway for N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, potentially effective for treating human papillomavirus infections, was developed. Key steps include asymmetric reductive amination, yielding up to 96% diastereo facial selectivity, and the formation of a unique 2-picolinic acid salt of the related amine (Boggs et al., 2007).

  • Chiral Solvating Agents : Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been assessed as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids via NMR spectroscopy. These derivatives facilitate efficient differentiation of NMR signals of enantiomeric substrates (Recchimurzo et al., 2020).

  • Tautomerism Studies : Studies on Schiff bases, including the examination of intramolecular hydrogen bonding and tautomerism, have been conducted. For instance, the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine was characterized crystallographically to understand these phenomena (Nazır et al., 2000).

  • Crystal Structure Analysis : The crystal structure of polysubstituted allylic amine, (Z)-1,3-diphenyl-N,2-ditosyl-2,5-hexadiene-1-amine, was determined, revealing Z-fashion configuration and providing insights into molecular conformation (Mei-hua, 2009).

Chemical Properties and Interactions

  • Enaminone Derivatives : Novel lipidic enaminone derivatives from a C18 keto-allenic ester were synthesized, with confirmed E- and Z-configuration of the enaminone system through spectroscopic techniques (Lie Ken Jie & Lau, 2000).

  • Aminyl Radical Complexes : Studies on amino, amido, and aminyl radical complexes, especially those containing chlorido-bridged dimeric and acetonitrile complexes, provided insights into the electronic structure and reactivity of these compounds (Donati et al., 2008).

  • Heterocycle Synthesis : The role of 3-aryl-2-chloropropanal in the synthesis of N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, showcasing its utility in forming heterocyclic compounds, was explored (Matiychuk et al., 2010).

  • NMR Spectroscopic Analysis : Detailed NMR spectroscopic analysis of compounds like (1S, 1aR, 6aR)-2’, 3’, 6, 6a-tetrahydrospiro cycloprop a indene-1(1aH), 1’- 1H indene was conducted, providing insights into the structure and properties of these molecules (Spiteller et al., 2005).

  • Synthesis of Pyrrole Derivatives : Research into the stereoselective synthesis of indolizidine alkaloids and the Paal-Knorr synthesis for constructing pyrrole rings was advanced, adding to the understanding of complex organic syntheses (Gadzhili et al., 2002).

Properties

IUPAC Name

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLXGVLJGYOTNZ-CPWLGJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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